6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Overview
Description
The compound "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" is a derivative of the imidazo[4,5-b]pyridine class, which is known for its potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis, crystal structures, and potential applications can give insights into the properties and relevance of the compound .
Synthesis Analysis
The synthesis of related 6-bromo-imidazo[4,5-b]pyridine derivatives has been described using a systematic approach involving the condensation of 5-Bromo-2,3-diaminopyridine with various aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions with different alkyl dibromide agents . This method could potentially be adapted for the synthesis of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystal structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single-crystal X-ray diffraction data . The compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure. These findings suggest that "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" may also exhibit interesting structural characteristics, potentially including similar intermolecular interactions.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione." However, the synthesis paper implies that the bromo-imidazo[4,5-b]pyridine derivatives can undergo further chemical transformations, such as alkylation. This suggests that the compound may also participate in various chemical reactions, which could be explored to modify its structure or enhance its biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione" are not detailed in the provided papers, the related compounds' properties, such as solubility, melting points, and molecular weights, can be inferred from spectroscopic data such as NMR and mass spectra . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent.
Scientific Research Applications
Chemical Modification and Derivative Formation
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has been involved in chemical modification processes such as nitration, where its derivatives undergo transformation under specific conditions. For instance, nitration of 6-bromo derivatives leads to the formation of 6-bromo-5-nitro compounds, highlighting its reactivity and potential for derivative synthesis (Smolyar et al., 2007).
Corrosion Inhibition
Some derivatives of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione, such as SB9a and SB14a, have shown significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit high inhibition performance, acting as mixed-type inhibitors, and their effectiveness is supported by various techniques including electrochemical and surface analysis (Saady et al., 2021).
Anticancer and Antimicrobial Properties
Certain synthesized derivatives of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione have shown notable anticancer and antimicrobial activities. Compounds like 3b and 3k demonstrated significant antibacterial properties, while others like 3h and 3j exhibited strong anticancer activity against breast cancer cell lines (Shelke et al., 2017).
Structural Analysis and Molecular Docking
Studies have also focused on the structural analysis and molecular docking of novel 6-bromo-imidazo[4,5-b]pyridine derivatives. These investigations involve synthesizing new compounds and analyzing their structures through various techniques like NMR spectroscopy and X-ray crystallography. Molecular docking studies of these derivatives provide insights into their potential as tyrosyl-tRNA synthetase inhibitors (Jabri et al., 2023).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLQXGYCKFKIPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358729 | |
Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671429 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
CAS RN |
93752-20-6 | |
Record name | 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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